molecular formula C9H6Cl2N2S2 B2983509 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole CAS No. 338978-71-5

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole

Cat. No.: B2983509
CAS No.: 338978-71-5
M. Wt: 277.18
InChI Key: PLWXYWXIPZZCGL-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorophenyl group and a sulfanyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorothiophenol with methyl isothiocyanate to form an intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes and proteins involved in cell growth and replication. For example, it may inhibit the activity of enzymes like carbonic anhydrase, leading to disrupted cellular processes and ultimately cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-5-9(15-13-12-5)14-6-2-3-7(10)8(11)4-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWXYWXIPZZCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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